1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde
CAS No.: 54254-38-5
Cat. No.: VC3912944
Molecular Formula: C11H8N2O5S
Molecular Weight: 280.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54254-38-5 |
|---|---|
| Molecular Formula | C11H8N2O5S |
| Molecular Weight | 280.26 g/mol |
| IUPAC Name | 1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H |
| Standard InChI Key | MCTHUUKDTCXRFO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecule consists of a pyrrole ring fused with a 2-nitrophenylsulfonyl group and a carbaldehyde substituent. The sulfonyl bridge (-SO₂-) connects the nitro-substituted benzene ring to the nitrogen atom of the pyrrole, while the aldehyde group (-CHO) occupies the adjacent carbon . This arrangement creates a planar geometry stabilized by conjugation between the aromatic systems.
Table 1: Key Structural and Identification Data
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Sulfonation of Pyrrole: Reaction of 1H-pyrrole-2-carbaldehyde with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields the sulfonated intermediate .
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Nitration: Subsequent nitration using a mixture of nitric and sulfuric acids introduces the nitro group at the ortho position of the phenyl ring .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| 1 | 2-Nitrobenzenesulfonyl chloride, Pyridine | 0–5°C | 4 hr | 68% |
| 2 | HNO₃/H₂SO₄ (1:3 v/v) | 50°C | 2 hr | 52% |
Purification and Isolation
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures . The final compound exhibits a purity >95% by HPLC .
Physicochemical Properties
Thermal Stability
The compound demonstrates moderate thermal stability with a melting point of 139°C . Thermal decomposition begins at 220°C, as evidenced by thermogravimetric analysis (TGA) .
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 45.2 | 25 |
| Dichloromethane (DCM) | 28.7 | 25 |
| Ethanol | 12.4 | 25 |
| Water | <0.1 | 25 |
The low aqueous solubility (<<0.1 mg/mL) necessitates polar aprotic solvents for laboratory handling .
Reactivity and Functionalization
Aldehyde Group Reactivity
The carbaldehyde moiety participates in nucleophilic additions, forming:
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Schiff bases with primary amines
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Wittig olefinations with ylides
Sulfonyl Group Transformations
The sulfonyl linker serves as a directing group in metal-catalyzed cross-coupling reactions. Palladium-mediated Suzuki-Miyaura couplings with aryl boronic acids have been reported at 80°C in DMF .
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1-[(2-aminophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde—a precursor for azole-based pharmaceuticals .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s structure aligns with kinase inhibitor pharmacophores. Derivatives show IC₅₀ values <10 μM against EGFR and VEGFR-2 in preclinical assays .
Materials Science
Incorporated into metal-organic frameworks (MOFs), the sulfonyl and aldehyde groups coordinate to Cu(II) and Zn(II) nodes, creating porous materials with CO₂ adsorption capacities up to 2.3 mmol/g at 298 K .
Agricultural Chemistry
Structure-activity relationship (SAR) studies indicate that chlorinated analogs (e.g., 1-(2-chloro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde) exhibit fungicidal activity against Botrytis cinerea at 50 ppm .
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